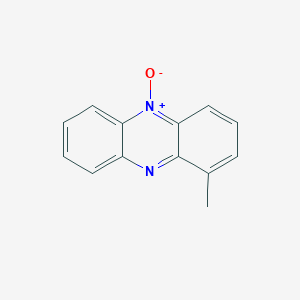
1-methylphenazine 5-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methylphenazine 5-oxide is a heterocyclic compound with the molecular formula C₁₃H₁₀N₂O. It belongs to the phenazine family, which is known for its diverse range of biological properties, including antimicrobial, antitumor, antioxidant, and neuroprotective activities . The phenazine framework has emerged as a significant synthetic target due to its applications in both medicinal and industrial fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methylphenazine 5-oxide can be achieved through various methods. One common approach involves the oxidative cyclization of 1,2-diaminobenzene derivatives . This method typically requires the use of oxidizing agents such as hydrogen peroxide or molecular oxygen under controlled conditions. Another method involves the condensation of 1,2-diaminobenzenes with appropriate carbon units, followed by oxidation .
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidative cyclization reactions. These reactions are carried out in reactors equipped with efficient mixing and temperature control systems to ensure uniform reaction conditions. The use of catalysts, such as palladium or platinum, can enhance the reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
1-methylphenazine 5-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions include various substituted phenazine derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
1-methylphenazine 5-oxide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-methylphenazine 5-oxide involves its ability to generate reactive oxygen species (ROS) through redox cycling . These ROS can cause oxidative damage to cellular components, leading to cell death. The compound can also interact with DNA and proteins, disrupting their normal functions . The molecular targets and pathways involved in its action include topoisomerases, which are enzymes responsible for DNA replication and transcription .
Comparison with Similar Compounds
1-methylphenazine 5-oxide can be compared with other phenazine derivatives, such as pyocyanin, chlororaphine, and iodinin . These compounds share similar structural features but differ in their biological activities and applications. For example, pyocyanin is known for its blue pigment and antimicrobial properties, while chlororaphine exhibits strong antitumor activity . The uniqueness of this compound lies in its specific redox properties and its ability to generate ROS, making it a valuable compound for studying oxidative stress and developing new therapeutic agents .
Properties
IUPAC Name |
1-methyl-5-oxidophenazin-5-ium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c1-9-5-4-8-12-13(9)14-10-6-2-3-7-11(10)15(12)16/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKSUFVWLIXTKHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=[N+](C3=CC=CC=C3N=C12)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ETHYL 4-{2-[(4-METHOXY-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}BENZOATE](/img/structure/B5302912.png)
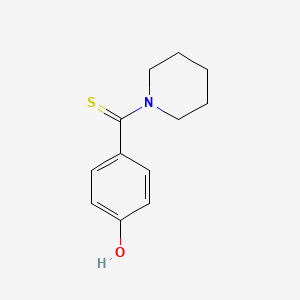
![4-[5-FLUORO-4-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]MORPHOLINE](/img/structure/B5302928.png)
![(5E)-5-[[3-ethoxy-4-[3-(5-methyl-2-propan-2-ylphenoxy)propoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5302935.png)
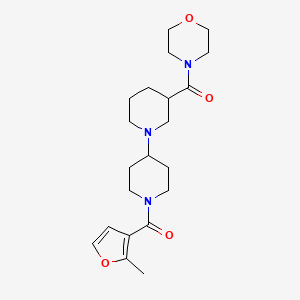
![N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B5302958.png)

![N-(3,4-dimethyl-1,2-oxazol-5-yl)-4-[[(Z)-3-(4-ethoxyphenyl)-3-oxoprop-1-enyl]amino]benzenesulfonamide](/img/structure/B5302962.png)
![5-{[3-(DIMETHYLAMINO)PROPYL]AMINO}-2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B5302983.png)
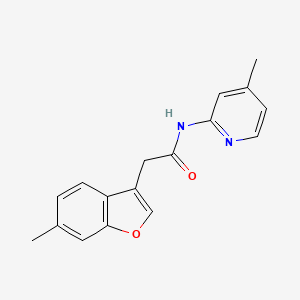
![1-{1-[(3-methylpyridin-2-yl)methyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5302997.png)
![[1-[6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-yl]-3-(2-phenoxyethyl)piperidin-3-yl]methanol](/img/structure/B5302999.png)
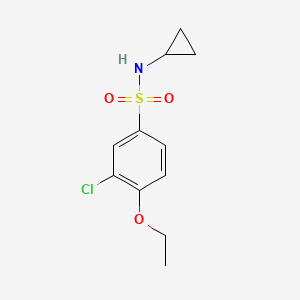
![1-(3-CHLOROPHENYL)-5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOLE](/img/structure/B5303018.png)
